
Edoxaban tosylate
Overview
Description
Edoxaban tosylate monohydrate (empirical formula: C₃₁H₄₀ClN₇O₈S₂·H₂O) is a selective, oral direct factor Xa (FXa) inhibitor approved for stroke prevention in non-valvular atrial fibrillation (NVAF) and treatment/prevention of venous thromboembolism (VTE) . Its crystal structure, resolved via synchrotron X-ray powder diffraction, belongs to the monoclinic space group P2₁, with distinct hydrogen-bonding networks stabilizing the tosylate counterion and water molecule . Edoxaban inhibits free FXa (Ki = 0.561 nM) with >10,000-fold selectivity over thrombin (Ki = 6.00 μM) and factor IXa (Ki = 41.7 μM), reducing thrombin generation and clot formation . It exhibits dose-proportional pharmacokinetics, with peak plasma concentrations at 1–2 hours and a half-life of 10–14 hours . Renal excretion accounts for ~50% of clearance, necessitating dose reduction (30 mg daily) in patients with creatinine clearance (CrCl) ≤50 mL/min .
Preparation Methods
Preparation of Edoxaban Tosylate Monohydrate via Salt Formation
The core method involves reacting edoxaban free base with p-toluensulfonic acid (tosylate source) in an organic-aqueous solvent system, followed by crystallization to obtain the monohydrate form.
Reaction and Crystallization Conditions
- Solvent System: A mixture of acetonitrile (ACN) and water (H₂O) is used, with volume ratios ranging from 70:30 to 30:70.
- Dissolution Temperature: The edoxaban free base and p-toluensulfonic acid are combined and heated to 30–70 °C until complete dissolution of this compound occurs. Preferred temperature range is 65–70 °C for optimal solubility.
- Cooling and Water Addition: After dissolution, the solution is cooled to room temperature (20–25 °C) or below. Water is then added to adjust the ACN/H₂O ratio to 10:90 to 30:70, which induces crystallization.
- Crystallization Temperature: Cooling continues down to 0–5 °C to maximize crystal formation. Water addition may also occur at this low temperature to control nucleation and crystal growth.
- Seeding: Introduction of seed crystals of Form I this compound monohydrate can be employed to favor controlled crystallization.
- Recovery: The solid product is recovered by filtration and washing with solvent mixtures, then dried to yield high-purity this compound monohydrate.
Purification Steps
- The crude monohydrate can be re-dissolved in ACN/H₂O mixtures (60:40 to 30:70) at 30–70 °C, followed by cooling and water addition as above, to further purify the product.
- Insoluble impurities are removed by filtration at elevated temperatures before crystallization.
- Purity levels achieved are very high, with key impurities (A, B, C, D) below 0.05% relative to edoxaban free base by HPLC, often below 0.03% or undetectable.
Solid Dispersion and Particle Size Control Techniques
An alternative preparation approach focuses on producing this compound solid dispersions with controlled particle size for improved dissolution and bioavailability.
Suspension Preparation and Nano-Grinding
- Composition: this compound (20–30% by mass) is suspended with a hydrophilic carrier (70–80%) in purified water at 1.5–4 times the total weight of raw materials.
- Nano-Grinding: The suspension undergoes wet milling at 1500–2400 rpm and 4–40 °C until the active ingredient reaches a volume average particle size of 200–400 nm. This nano-sizing enhances surface area and dissolution rate.
Spray-Drying
- The nano-suspension is spray-dried with inlet air at 118–128 °C, outlet air temperature maintained at 55–65 °C, and negative pressure of 300–500 Pa.
- The resulting microspherical solid dispersion particles have a volume average diameter of 125–850 μm and BET surface area between 0.5–2 m²/g, forming a loose porous structure suitable for pharmaceutical formulation.
Synthetic Route to this compound Monohydrate
A multi-step synthetic process precedes salt formation, involving:
- Step a: Synthesis of intermediate compound (formula IV).
- Step b: Deprotection reaction to yield compound II or its salt.
- Step c: Coupling with another intermediate (formula III) in the presence of a base (amines such as triethylamine, pyridine, or alkylamines).
- Step d: Reaction of the final intermediate with p-toluensulfonic acid in solvent to form this compound monohydrate.
This process includes heating the reaction mass to 60–70 °C for about 60 minutes, followed by hot filtration and cooling to 25–30 °C for crystallization. The product is washed with isopropyl alcohol/water mixtures and dried at 50–60 °C.
Comparative Data Table of Preparation Parameters
Parameter | Method 1: Salt Formation (ACN/H₂O) | Method 2: Nano-Grinding & Spray-Drying | Method 3: Synthetic Route + Salt Formation |
---|---|---|---|
Solvent System | ACN/H₂O (30–70% each) | Purified water + hydrophilic carrier | Organic solvents + ACN/H₂O |
Temperature (Dissolution) | 30–70 °C (preferably 65–70 °C) | Grinding at 4–40 °C | Reaction at 60–70 °C |
Cooling Temperature | Down to 0–5 °C | Not applicable | Cooling to 25–30 °C |
Particle Size | Crystalline monohydrate | Nano 200–400 nm; spray-dried 125–850 μm | Crystalline monohydrate |
Purity (Impurities A-D) | <0.05% (often <0.03%) | Not specified | High purity after purification |
Crystallization Technique | Seeding and controlled water addition | Spray drying of nano-suspension | Crystallization post-reaction |
Drying Conditions | Ambient or mild drying | Spray drying at 55–65 °C outlet temp | Drying at 50–60 °C |
Research Findings and Industrial Relevance
- The ACN/H₂O solvent system and controlled temperature profile allow reproducible crystallization of this compound monohydrate with high purity and yield.
- Seeding and water addition order can be varied without affecting product quality, offering flexibility in scale-up.
- The nano-grinding and spray-drying method produce solid dispersions with enhanced dissolution profiles, useful for formulating immediate-release dosage forms.
- The multi-step synthetic route combined with salt formation ensures the production of pharmaceutically acceptable this compound with minimal impurities.
- These methods have been patented and demonstrated to be industrially scalable, meeting regulatory purity standards.
Chemical Reactions Analysis
Types of Reactions: DU-176b undergoes various chemical reactions, including:
Oxidation: DU-176b can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of DU-176b with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Clinical Applications
Edoxaban tosylate is indicated for several medical conditions, primarily related to venous thromboembolism (VTE) and atrial fibrillation (AF). The key applications include:
- Treatment of Deep Vein Thrombosis (DVT) : Edoxaban is approved for the treatment of DVT, which is a blood clot that forms in a deep vein, usually in the legs. It is often used after initial therapy with a parenteral anticoagulant for 5 to 10 days .
- Management of Pulmonary Embolism (PE) : It is also indicated for the treatment of PE, where a blood clot travels to the lungs, causing serious complications. Similar to DVT, edoxaban is used after initial anticoagulation therapy .
- Prevention of Stroke and Systemic Embolism in Nonvalvular Atrial Fibrillation : Edoxaban significantly reduces the risk of stroke and systemic embolism in patients with nonvalvular AF, making it a preferred choice over traditional vitamin K antagonists like warfarin .
- Postoperative VTE Prevention : In Japan, edoxaban is approved for preventing VTE following lower-limb orthopedic surgeries such as total knee or hip replacements .
Pharmacological Profile
This compound exhibits several pharmacological advantages:
- Rapid Onset of Action : It reaches peak plasma concentration within 1–2 hours post-administration, allowing for quick therapeutic effects .
- Predictable Pharmacokinetics : Unlike warfarin, edoxaban has a more predictable pharmacokinetic profile, which reduces the need for frequent monitoring .
- Fewer Drug Interactions : Edoxaban has fewer drug-drug and drug-food interactions compared to traditional anticoagulants, enhancing patient compliance and safety .
Innovative Formulations
Recent research has explored novel formulations of this compound:
- Dry Powder Inhaler (DPI) Formulation : A study demonstrated the development of an inhalable formulation aimed at managing pulmonary VTE associated with COVID-19. This formulation showed promising in-vitro anticoagulation effects and could provide an alternative delivery method for patients unable to take oral medications .
Case Studies and Clinical Trials
Several clinical trials have validated the efficacy and safety of this compound:
- Hokusai VTE Trial : This pivotal phase 3 trial compared edoxaban with warfarin in patients with acute symptomatic DVT or PE. The trial demonstrated that edoxaban provided comparable efficacy to warfarin while showing a favorable safety profile, particularly regarding bleeding risks .
- Renal Function Considerations : A study indicated that lower doses (15 mg) of edoxaban may be effective in patients with impaired renal function, suggesting potential dose adjustments based on individual patient profiles .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against traditional anticoagulants:
Medication | Indication | Efficacy | Monitoring Required | Drug Interactions |
---|---|---|---|---|
This compound | DVT, PE, AF | Comparable to warfarin | Minimal | Fewer compared to warfarin |
Warfarin | DVT, PE, AF | Established but variable | Frequent INR monitoring | Numerous |
Rivaroxaban | DVT, PE, AF | Similar efficacy | Minimal | Fewer |
Apixaban | DVT, PE, AF | High efficacy | Minimal | Fewer |
Mechanism of Action
DU-176b exerts its effects by directly inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The compound exhibits high selectivity for Factor Xa over other coagulation proteases, making it an effective anticoagulant with a favorable safety profile .
Comparison with Similar Compounds
Pharmacodynamic Profile
Edoxaban’s FXa inhibition potency and selectivity are comparable to other direct oral anticoagulants (DOACs) but differ mechanistically from thrombin inhibitors (e.g., dabigatran):
Compound | Target | FXa Ki (nM) | Thrombin Ki (μM) | Selectivity (FXa/Thrombin) |
---|---|---|---|---|
Edoxaban tosylate | FXa | 0.561 | 6.00 | >10,000× |
Rivaroxaban | FXa | 0.4 | 23.8 | ~5,950× |
Apixaban | FXa | 0.08 | 3.5 | ~43,750× |
Dabigatran | Thrombin | N/A | 0.0045 | N/A |
Edoxaban’s moderate FXa affinity balances efficacy with reduced bleeding risk compared to apixaban’s higher potency .
Pharmacokinetic Parameters
Key pharmacokinetic distinctions include elimination pathways and half-lives:
Compound | Half-Life (h) | Renal Excretion (%) | CYP Metabolism | Dosing Frequency |
---|---|---|---|---|
This compound | 10–14 | ~50 | Minimal | Once daily |
Rivaroxaban | 5–9 | ~33 | CYP3A4/2J2 | Once daily |
Apixaban | 8–15 | ~27 | CYP3A4 | Twice daily |
Dabigatran | 12–17 | ~80 | Esterases | Twice daily |
Edoxaban’s renal excretion profile necessitates stricter dose adjustments in renal impairment compared to apixaban .
Clinical Efficacy
- Stroke Prevention in NVAF: Edoxaban (60 mg daily) demonstrated non-inferiority to warfarin in reducing stroke/systemic embolism (HR = 0.97; 95% CI: 0.83–1.13) with lower major bleeding rates (HR = 0.80; 95% CI: 0.71–0.91) in the ENGAGE AF-TIMI 48 trial . Comparatively, rivaroxaban and apixaban showed similar efficacy but varied bleeding risks .
VTE Treatment :
Edoxaban (60 mg after 5–10 days of heparin) matched warfarin in recurrent VTE prevention (HR = 0.89; 95% CI: 0.70–1.13) with fewer clinically relevant bleeds (HR = 0.81; 95% CI: 0.71–0.94) in the Hokusai-VTE study . Rivaroxaban and apixaban showed comparable efficacy but distinct dosing regimens (e.g., twice-daily apixaban) .
Special Populations
- Renal Impairment :
Edoxaban 30 mg is recommended for CrCl ≤50 mL/min, whereas rivaroxaban requires dose adjustment at CrCl ≤30 mL/min . - Elderly Patients: No dose adjustment is needed for age alone, but lower doses are advised for low body weight (<60 kg) .
Data Tables
Table 1. Key Clinical Outcomes in NVAF Patients
Outcome | Edoxaban 60 mg | Warfarin | Rivaroxaban 20 mg | Apixaban 5 mg |
---|---|---|---|---|
Stroke/SE (HR) | 0.97 | 1.00 (ref) | 0.88 | 0.79 |
Major Bleeding (HR) | 0.80 | 1.00 (ref) | 1.04 | 0.69 |
Table 2. Dose Adjustments in Renal Impairment
CrCl (mL/min) | Edoxaban | Rivaroxaban | Apixaban |
---|---|---|---|
>50–95 | 60 mg | 20 mg | 5 mg |
15–50 | 30 mg | 15 mg | 5 mg |
<15 | Avoid | Avoid | 2.5 mg |
Sources:
Biological Activity
Edoxaban tosylate is a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis (DVT) and pulmonary embolism (PE). As a selective inhibitor of factor Xa (FXa), edoxaban exhibits significant biological activity that is critical for its therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions as a reversible inhibitor of FXa, disrupting the coagulation cascade. By inhibiting FXa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is crucial in managing conditions associated with excessive clotting.
Pharmacodynamics and Inhibition Potency
Inhibition Potency : The inhibitory constants () for edoxaban against various serine proteases are indicative of its selectivity and potency. The following table summarizes the values for edoxaban against key proteases:
Serine Protease | (μM) |
---|---|
Thrombin | 6 |
FXa | 0.561 |
Trypsin | >100 |
Chymotrypsin | >100 |
Plasmin | >100 |
Tissue Plasminogen Activator | >100 |
Human Factor VIIa | >100 |
This data illustrates that edoxaban exhibits significantly higher potency against FXa compared to other serine proteases, confirming its selectivity as an anticoagulant .
Clotting Time Impact
Edoxaban's effect on clotting times has been evaluated across different species. The following table presents the concentrations required to double the clotting time in human plasma:
Clotting Test | CT2 (μM) |
---|---|
Prothrombin Time (PT) | 0.256 |
Activated Partial Thromboplastin Time (APTT) | 0.508 |
Thrombin Time (TT) | 4.95 |
In various animal models, similar increases in clotting times were observed, demonstrating the anticoagulant effect of edoxaban .
Case Studies and Clinical Trials
- Pediatric Efficacy Trial : A Phase 3 trial evaluated the pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients with venous thromboembolism (VTE). The study aimed to determine if edoxaban was non-inferior to standard anticoagulant therapy. Results indicated comparable efficacy with a favorable safety profile, highlighting its potential use in younger populations .
- Post-Warfarin Transition Study : In a study involving healthy subjects transitioning from warfarin to edoxaban, subjects received edoxaban 60 mg after achieving therapeutic INR levels on warfarin. The results showed that edoxaban was safe and well-tolerated, with significant increases in anti-FXa activity observed shortly after administration .
Pharmacokinetics
Edoxaban demonstrates predictable pharmacokinetics characterized by rapid absorption and a half-life conducive to once-daily dosing. Key pharmacokinetic parameters include:
- Peak Plasma Concentration : Achieved approximately 1-2 hours post-dose.
- Half-Life : Approximately 10-14 hours in healthy individuals.
- Protein Binding : High protein binding (>90%), primarily to albumin.
These characteristics facilitate effective management of anticoagulation therapy while minimizing the risk of bleeding complications .
Safety Profile
The safety profile of edoxaban has been extensively studied. Common adverse events include mild bleeding episodes and gastrointestinal disturbances. Notably, severe bleeding is rare but can occur, necessitating monitoring during treatment .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
Record name | Edoxaban tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxaban tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXABAN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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